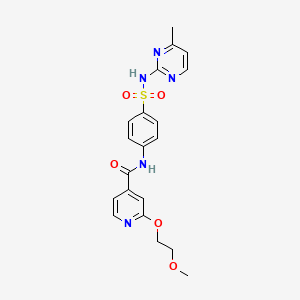
N-(4-butylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H23FN2OS and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Material Properties
Structurally related compounds have been synthesized and evaluated for their potential applications in materials science and organic synthesis. For instance, derivatives of thiophene have been synthesized for use in the development of new materials with specific electronic and optical properties, such as conducting polymers and fluorescent probes. These materials find applications in electronics, sensing technologies, and as materials with specific physicochemical properties conducive to novel applications (Schroeder et al., 2009; Wang et al., 2012).
Conducting Polymers and Electrochromic Materials
Research into thiophene-based compounds has led to the development of conducting polymers and copolymers with significant electrochromic properties. These materials are explored for their potential use in supercapacitors and other electronic devices, offering insights into the design of energy storage materials and components with enhanced performance characteristics (Ertas et al., 2004; Yue et al., 2012).
Sensing Applications
Thiophene derivatives have also been explored for their utility in chemical sensing, particularly in the development of selective and sensitive fluorescent probes. These probes can differentiate between similar types of chemical species in complex mixtures, highlighting the compound's role in enhancing the specificity and sensitivity of detection methodologies in environmental and biological sciences (Wang et al., 2012).
特性
IUPAC Name |
N-(4-butylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2OS/c1-2-3-6-18-7-13-21(14-8-18)27-25(29)24-23(28-15-4-5-16-28)22(17-30-24)19-9-11-20(26)12-10-19/h4-5,7-17H,2-3,6H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWAZSROCIPKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)
![1-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642513.png)
![N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2642515.png)


![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)


![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)
![2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2642532.png)
![5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2642534.png)
